N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-(3-methylphenoxy)acetamide
Description
N-{3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-2-(3-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a benzothiazole ring system
Properties
Molecular Formula |
C19H21N3O4S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H21N3O4S/c1-14-6-4-7-15(12-14)26-13-18(23)20-10-5-11-21-19-16-8-2-3-9-17(16)27(24,25)22-19/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
URDKIXINIBMAIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCCN=C2C3=CC=CC=C3S(=O)(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-2-(3-METHYLPHENOXY)ACETAMIDE typically involves multiple stepsThe final step involves the coupling of this intermediate with 2-(3-methylphenoxy)acetic acid under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-2-(3-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines .
Scientific Research Applications
N-{3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-2-(3-METHYLPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-{3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-2-(3-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets, such as ion channels. It acts as an inhibitor by binding to the Kv1.3 ion channel, blocking its activity and thereby modulating the immune response. This inhibition is crucial in reducing the proliferation of T-cells, which are involved in autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
N-{3-[(1,1-DIOXIDO-1,2-BENZOTHIAZOL-3-YL)(PHENYL)AMINO]PROPYL}BENZAMIDE: Another potent Kv1.3 inhibitor with similar structural features.
1,2,4-BENZOTHIADIAZINE-1,1-DIOXIDE: Known for its various pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness
N-{3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-2-(3-METHYLPHENOXY)ACETAMIDE is unique due to its specific structural configuration, which allows it to effectively inhibit the Kv1.3 ion channel. This specificity makes it a valuable compound for targeted therapeutic applications .
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